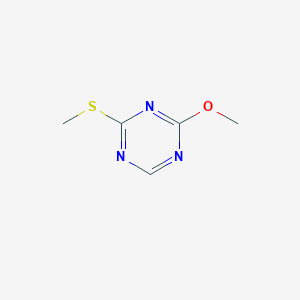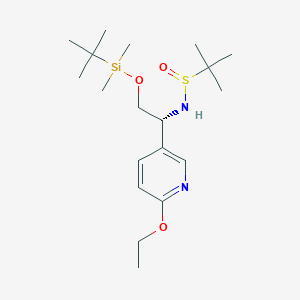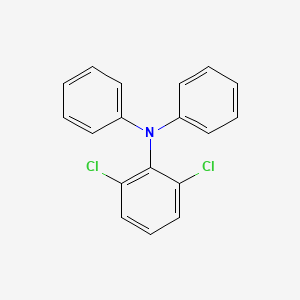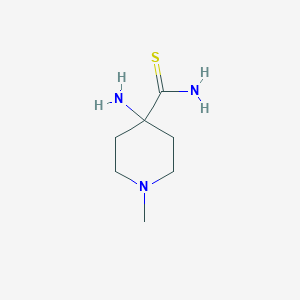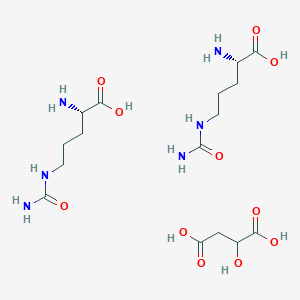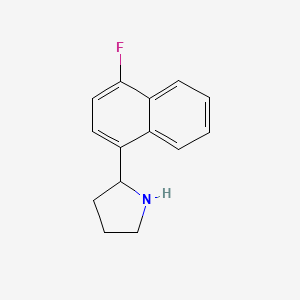![molecular formula C14H23NO4 B13135338 Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- is a complex organic compound known for its unique chemical structure and properties. This compound is part of the cyclopenta[c]pyrrole family, which is characterized by a fused ring system that includes both cyclopentane and pyrrole rings. The presence of the acetic acid and the tert-butoxycarbonyl (Boc) protecting group further adds to its chemical complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]pyrrole core, followed by the introduction of the acetic acid moiety and the Boc protecting group. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protecting group reagents such as di-tert-butyl dicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the cyclopenta[c]pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopenta[c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, 2-(phenylmethyl) ester
- Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, ethyl ester
Uniqueness
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- stands out due to its specific structural features, such as the acetic acid moiety and the Boc protecting group
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[(3aR,4S,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(6-12(16)17)11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m0/s1 |
Clé InChI |
MBVUTYWTMHCJFZ-HBNTYKKESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)CC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


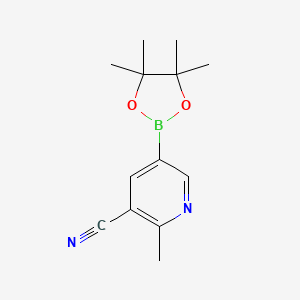
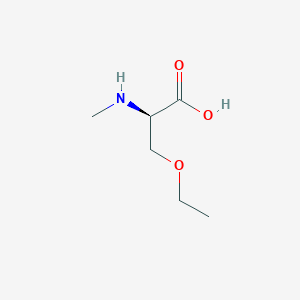
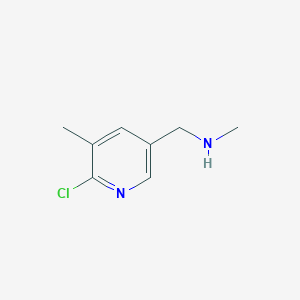
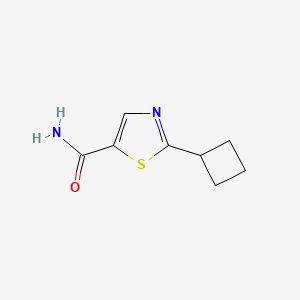
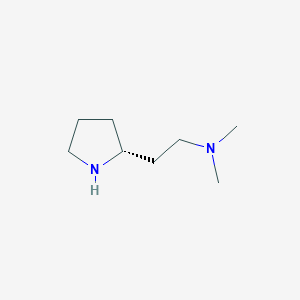
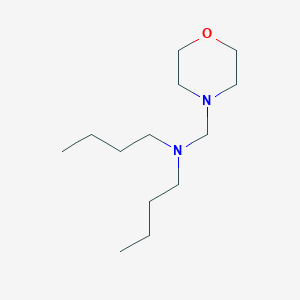
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
